N-[4-amino-5-(1H-1,3-benzodiazol-2-yl)-3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene]-N'-phenylbenzenecarboximidamide
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Overview
Description
N-[4-amino-5-(1H-1,3-benzodiazol-2-yl)-3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene]-N’-phenylbenzenecarboximidamide is a complex organic compound featuring a unique structure that combines benzodiazole, thiazole, and benzenecarboximidamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-amino-5-(1H-1,3-benzodiazol-2-yl)-3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene]-N’-phenylbenzenecarboximidamide typically involves multi-step organic reactions. One common approach is the condensation of 4-amino-5-(1H-1,3-benzodiazol-2-yl)-3-methyl-2,3-dihydro-1,3-thiazole with N’-phenylbenzenecarboximidamide under controlled conditions. The reaction is often carried out in the presence of a suitable solvent such as dimethylformamide (DMF) and a catalyst like hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-amino-5-(1H-1,3-benzodiazol-2-yl)-3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene]-N’-phenylbenzenecarboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
N-[4-amino-5-(1H-1,3-benzodiazol-2-yl)-3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene]-N’-phenylbenzenecarboximidamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of N-[4-amino-5-(1H-1,3-benzodiazol-2-yl)-3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene]-N’-phenylbenzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- N-[5-amino-4-(1H-1,3-benzodiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]thiophene-2-carboxamide
- N’-(1,3-benzothiazol-2-yl)-arylamides
Uniqueness
N-[4-amino-5-(1H-1,3-benzodiazol-2-yl)-3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene]-N’-phenylbenzenecarboximidamide is unique due to its specific combination of benzodiazole, thiazole, and benzenecarboximidamide moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H20N6S |
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Molecular Weight |
424.5 g/mol |
IUPAC Name |
N-[4-amino-5-(1H-benzimidazol-2-yl)-3-methyl-1,3-thiazol-2-ylidene]-N'-phenylbenzenecarboximidamide |
InChI |
InChI=1S/C24H20N6S/c1-30-21(25)20(23-27-18-14-8-9-15-19(18)28-23)31-24(30)29-22(16-10-4-2-5-11-16)26-17-12-6-3-7-13-17/h2-15H,25H2,1H3,(H,27,28) |
InChI Key |
MHPOMSDNAKGEOR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(SC1=NC(=NC2=CC=CC=C2)C3=CC=CC=C3)C4=NC5=CC=CC=C5N4)N |
Origin of Product |
United States |
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